molecular formula C22H23N5O2 B2847841 7-benzyl-8-(4-ethylanilino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 682775-91-3

7-benzyl-8-(4-ethylanilino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2847841
CAS No.: 682775-91-3
M. Wt: 389.459
InChI Key: IYARARSFXNXURE-UHFFFAOYSA-N
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Description

7-Benzyl-8-(4-ethylanilino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a xanthine-derived compound structurally related to theophylline (1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione), a well-known bronchodilator . The core structure includes a purine-2,6-dione scaffold modified at positions 1, 3, 7, and 6. Key substitutions include:

  • 1- and 3-methyl groups: Common in xanthine derivatives, enhancing metabolic stability and receptor affinity.
  • 7-benzyl group: Introduced to modulate lipophilicity and binding interactions.
  • 8-(4-ethylanilino) group: A bulky aromatic amine substituent that distinguishes it from classical xanthines. This group likely influences steric and electronic interactions in biological targets, such as adenosine receptors or viral proteases .

Properties

IUPAC Name

7-benzyl-8-(4-ethylanilino)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-4-15-10-12-17(13-11-15)23-21-24-19-18(20(28)26(3)22(29)25(19)2)27(21)14-16-8-6-5-7-9-16/h5-13H,4,14H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYARARSFXNXURE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

7-benzyl-8-(4-ethylanilino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 7-benzyl-8-(4-ethylanilino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these enzymes, the compound can disrupt cellular processes and induce cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares the target compound with structurally related purine-2,6-dione derivatives:

Compound Name Substituent at C8 Molecular Formula Molecular Weight (g/mol) Key Properties/Activity Reference
Target Compound 4-ethylanilino C₂₃H₂₆N₆O₂* 418.51 Theoretical (based on analogs)
7-Benzyl-8-bromo-1,3-dimethyl-... Bromo C₁₄H₁₃BrN₄O₂ 346.2 High-yield synthetic intermediate
Istradefylline (USAN-approved drug) Styryl (E)-3,4-dimethoxy C₂₂H₂₆N₄O₄ 410.47 Adenosine A2A antagonist (Parkinson’s)
Theophylline C₇H₈N₄O₂ 180.16 Bronchodilator
8-(Ethylamino)-3-methyl-7-pentyl-... Ethylamino C₁₃H₂₁N₅O₂ 279.34 Increased lipophilicity
7-Benzyl-8-(benzylamino)-1,3-dimethyl-... Benzylamino C₂₁H₂₁N₅O₂ 375.43 Commercial availability (Sigma-Aldrich)

*Calculated based on structural analogs.

Substituent Effects on Activity and Binding

  • Bromo/Chloro Substituents () : Compounds like 7-benzyl-8-bromo-1,3-dimethylpurine-2,6-dione (MW 346.2) are high-yield intermediates (96% yield) but lack reported biological activity. Their utility lies in further functionalization via cross-coupling reactions .
  • Styryl Groups (): Istradefylline’s styryl group enables π-π stacking in adenosine A2A receptors, critical for Parkinson’s treatment. The target compound’s 4-ethylanilino group may mimic this interaction but with reduced bulkiness.
  • Smaller Substituents (): A smaller 8-substituted purine-2,6-dione derivative demonstrated superior SARS-CoV-2 protease inhibition due to better cavity fit. The target’s 4-ethylanilino group, being bulkier, may reduce binding efficiency in similar targets .

Pharmacological Potential

  • Adenosine Receptor Modulation: The 8-position is critical for receptor selectivity. Istradefylline’s styryl group confers A2A specificity, while theophylline’s unsubstituted C8 non-selectively inhibits A1/A2 receptors . The 4-ethylanilino group may offer intermediate selectivity.
  • Protease Inhibition: Smaller 8-substituents (e.g., thioether in ) enhance enzyme binding, whereas bulkier groups like 4-ethylanilino may hinder access to deep catalytic pockets .

Key Research Findings and Gaps

Structural Uniqueness: The 4-ethylanilino group distinguishes the target compound from commercial and clinically used analogs, warranting studies on solubility, bioavailability, and receptor profiling.

Synthetic Feasibility : High-yield routes for 8-substituted purine-2,6-diones () support scalable synthesis, but optimization may be needed for aromatic amine coupling.

Biological Data Gap: No direct evidence links the target compound to specific therapeutic activities. Predictive modeling or in vitro assays against adenosine receptors or viral proteases are recommended.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 7-benzyl-8-(4-ethylanilino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, and how can reaction yields be optimized?

The synthesis of purine derivatives typically involves multi-step protocols, including nucleophilic substitution, coupling reactions, and functional group modifications. For this compound, a plausible route begins with a purine core (e.g., 1,3-dimethylxanthine), followed by benzylation at position 7 and introduction of the 4-ethylanilino group at position 8 via Ullmann coupling or Buchwald-Hartwig amination . Critical parameters include:

  • Temperature control : Elevated temperatures (80–120°C) improve coupling efficiency but may degrade sensitive intermediates.
  • Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos enhance aryl amination yields .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) ensures high purity (>95%) .

Basic: What analytical techniques are essential for confirming the structural integrity of this compound post-synthesis?

Structural validation requires a combination of spectroscopic and spectrometric methods:

  • NMR : 1^1H and 13^13C NMR identify substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm; ethyl groups at δ 1.2–1.4 ppm) .
  • FTIR : Peaks at 1680–1700 cm1^{-1} confirm carbonyl (C=O) groups; N-H stretches (3200–3400 cm1^{-1}) validate amine presence .
  • Mass spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]+^+ at m/z 422.22) .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally analogous purine derivatives?

Discrepancies in activity (e.g., anticancer vs. antiviral effects) often arise from structural variations (e.g., substituent electronic effects) or assay conditions. Strategies include:

  • Comparative SAR studies : Systematically modify substituents (e.g., replacing benzyl with chlorobenzyl) and test against standardized cell lines (e.g., HeLa, HepG2) to isolate functional group contributions .
  • Dose-response profiling : EC50_{50} values across multiple concentrations clarify potency thresholds .
  • Meta-analysis : Cross-reference data from peer-reviewed journals (e.g., International Journal of Medical Sciences) to identify consensus mechanisms .

Advanced: What experimental designs are optimal for elucidating the compound’s mechanism of action in oncology research?

To investigate anticancer potential:

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR, PI3K) using fluorescence-based ADP-Glo™ kits to quantify ATP competition .
  • Molecular docking : Simulate binding modes with homology-modeled targets (e.g., PARP-1) using AutoDock Vina; validate with mutagenesis studies .
  • Transcriptomic profiling : RNA-seq of treated cancer cells identifies dysregulated pathways (e.g., apoptosis, cell cycle) .

Advanced: How can researchers address solubility challenges in in vitro assays for hydrophobic purine derivatives?

Low aqueous solubility is common due to aromatic substituents. Mitigation approaches include:

  • Co-solvent systems : Use DMSO (≤0.1% v/v) with cyclodextrin (e.g., HP-β-CD) to enhance dispersion without cytotoxicity .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) for sustained release in cell culture media .
  • Surfactant-assisted dissolution : Polysorbate-80 (0.05% w/v) improves bioavailability in pharmacokinetic studies .

Basic: What are the recommended storage conditions to ensure compound stability?

  • Temperature : Store at –20°C in airtight, light-resistant vials to prevent degradation.
  • Solvent : Dissolve in anhydrous DMSO (10 mM stock) to avoid hydrolysis; aliquot to minimize freeze-thaw cycles .

Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME estimate logP (target: 2–4), solubility (LogS > –4), and CYP450 inhibition risks .
  • Metabolite profiling : Use Schrödinger’s Metabolism Module to predict Phase I/II metabolites and prioritize synthetic analogs with reduced clearance .

Advanced: What strategies validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Monitor target protein stabilization post-treatment to confirm binding .
  • Silencing/overexpression : CRISPR-Cas9 knockout of suspected targets (e.g., Bcl-2) validates functional dependence .

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